molecular formula C14H18N2O B4933250 1-[3-(2,3-dimethylphenoxy)propyl]-1H-imidazole

1-[3-(2,3-dimethylphenoxy)propyl]-1H-imidazole

Cat. No. B4933250
M. Wt: 230.31 g/mol
InChI Key: QSMZJLQATWXEBA-UHFFFAOYSA-N
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Description

1-[3-(2,3-dimethylphenoxy)propyl]-1H-imidazole, also known as DMPI, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMPI is a derivative of imidazole and has been found to exhibit a range of pharmacological effects, including anti-inflammatory, anti-cancer, and anti-tumor properties. In

Mechanism of Action

1-[3-(2,3-dimethylphenoxy)propyl]-1H-imidazole exerts its pharmacological effects through a range of mechanisms. One of the key mechanisms of action of 1-[3-(2,3-dimethylphenoxy)propyl]-1H-imidazole is its ability to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer. 1-[3-(2,3-dimethylphenoxy)propyl]-1H-imidazole has also been found to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting these enzymes, 1-[3-(2,3-dimethylphenoxy)propyl]-1H-imidazole is able to modulate a range of cellular processes, including inflammation, cell growth, and apoptosis.
Biochemical and Physiological Effects:
1-[3-(2,3-dimethylphenoxy)propyl]-1H-imidazole has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 1-[3-(2,3-dimethylphenoxy)propyl]-1H-imidazole has been found to exhibit anti-oxidant properties, protecting cells from oxidative stress. 1-[3-(2,3-dimethylphenoxy)propyl]-1H-imidazole has also been found to modulate the activity of a range of signaling pathways, including the MAPK pathway and the NF-κB pathway.

Advantages and Limitations for Lab Experiments

1-[3-(2,3-dimethylphenoxy)propyl]-1H-imidazole has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to exhibit potent pharmacological effects at low concentrations. Additionally, 1-[3-(2,3-dimethylphenoxy)propyl]-1H-imidazole has been found to be relatively stable and has a long half-life in vivo. However, there are also some limitations to the use of 1-[3-(2,3-dimethylphenoxy)propyl]-1H-imidazole in lab experiments. For example, 1-[3-(2,3-dimethylphenoxy)propyl]-1H-imidazole has been found to exhibit some toxicity at high concentrations, and its precise mechanism of action is not fully understood.

Future Directions

For the study of 1-[3-(2,3-dimethylphenoxy)propyl]-1H-imidazole include the development of 1-[3-(2,3-dimethylphenoxy)propyl]-1H-imidazole derivatives and the investigation of its potential use in combination therapy.

Synthesis Methods

1-[3-(2,3-dimethylphenoxy)propyl]-1H-imidazole can be synthesized using a variety of methods, including the reaction of 2,3-dimethylphenol with 3-bromopropylamine in the presence of sodium hydride, followed by cyclization with imidazole. Another method involves the reaction of 2,3-dimethylphenol with 3-bromopropylamine in the presence of sodium hydroxide, followed by cyclization with imidazole. Both methods have been found to yield 1-[3-(2,3-dimethylphenoxy)propyl]-1H-imidazole in high purity.

Scientific Research Applications

1-[3-(2,3-dimethylphenoxy)propyl]-1H-imidazole has been extensively studied for its potential applications in scientific research. One of the most promising applications of 1-[3-(2,3-dimethylphenoxy)propyl]-1H-imidazole is in the field of cancer research. 1-[3-(2,3-dimethylphenoxy)propyl]-1H-imidazole has been found to exhibit potent anti-cancer properties, inhibiting the growth and proliferation of a range of cancer cell lines. Additionally, 1-[3-(2,3-dimethylphenoxy)propyl]-1H-imidazole has been found to enhance the efficacy of chemotherapy drugs, making it a potential candidate for combination therapy.

properties

IUPAC Name

1-[3-(2,3-dimethylphenoxy)propyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-12-5-3-6-14(13(12)2)17-10-4-8-16-9-7-15-11-16/h3,5-7,9,11H,4,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSMZJLQATWXEBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCCCN2C=CN=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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